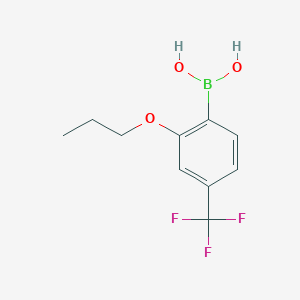

2-Propoxy-4-(trifluoromethyl)phenylboronic acid

Description

2-Propoxy-4-(trifluoromethyl)phenylboronic acid (CAS: 2377611-21-5) is an organoboron compound featuring a phenyl ring substituted with a propoxy (-OCH₂CH₂CH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular weight is 248.01 g/mol, and it is typically available at 98% purity . The compound has been used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where boronic acids act as key intermediates in forming carbon-carbon bonds .

Properties

IUPAC Name |

[2-propoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(10(12,13)14)3-4-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXCBKBGKWIMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Propoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:

Temperature: Room temperature to reflux conditions.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and diethyl ether.

Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently employed.

Solvents: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF) are used.

Major Products:

Cross-Coupling Products: Biaryl compounds or substituted alkenes.

Oxidation Products: Phenolic derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Metabolic Disorders

The compound has been identified as beneficial in the treatment of metabolic disorders, particularly those related to insulin resistance and diabetes. Boronic acids, including 2-propoxy-4-(trifluoromethyl)phenylboronic acid, are known to inhibit hormone-sensitive lipase, which plays a crucial role in lipid metabolism. This inhibition can lead to reduced triglyceride levels and may help manage conditions such as obesity and type 2 diabetes .

1.2. Cancer Treatment

Research indicates that this compound may have applications in oncology. Boronic acids have been shown to modulate various cellular pathways involved in cancer progression. Specifically, compounds like this compound may target insulinoma and other malignancies by affecting insulin signaling pathways .

1.3. Neurological Disorders

Emerging studies suggest potential applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability of boronic acids to cross the blood-brain barrier could allow for novel therapeutic strategies targeting neurodegenerative conditions .

Synthetic Applications

2.1. Suzuki Coupling Reactions

One of the primary uses of this compound is in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction enables the creation of complex molecules, including pharmaceuticals and agrochemicals, by coupling aryl halides with boronic acids .

2.2. Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various functionalized aryl derivatives. For instance, it can be utilized to produce 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which has been investigated as a potential antagonist of corticotropin-releasing hormone . This highlights its versatility as a building block in medicinal chemistry.

Case Studies

3.1. Insulin Resistance Management

A study explored the efficacy of boronic acids in managing insulin resistance among patients with type 2 diabetes. The findings indicated that compounds like this compound could significantly reduce insulin levels and improve metabolic profiles when administered over a specified period .

3.2. Cancer Therapeutics

In preclinical trials, this compound demonstrated the ability to inhibit tumor growth in models of insulinoma by modulating insulin signaling pathways and reducing cell proliferation rates . These results support its potential use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Research Implications

The unique electronic balance of this compound makes it suitable for reactions requiring moderate electrophilicity and steric bulk. Future studies could explore synthetic routes to revive production or modify existing analogs for improved performance.

Biological Activity

2-Propoxy-4-(trifluoromethyl)phenylboronic acid (CAS No. 2377611-21-5) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a trifluoromethyl group and a propoxy group, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12B F3O2 |

| Molecular Weight | 252.02 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Biological Activity and Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of phenylboronic acids exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown moderate activity against Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations .

- Cancer Research : In vitro studies have indicated that boronic acids can affect cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of the trifluoromethyl group may enhance the selectivity of these compounds for cancerous cells over normal cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- In a study evaluating the antimicrobial properties of related boronic acids, it was found that compounds with similar structures exhibited significant inhibition against Bacillus cereus, with MIC values lower than established drugs . This indicates the potential for this compound as an antimicrobial agent.

- Cancer Cell Line Studies :

Comparative Analysis

Comparative studies show that the trifluoromethyl substitution enhances biological activity compared to similar compounds lacking this feature. For example, while basic phenylboronic acids exhibit moderate activity, the introduction of the trifluoromethyl group significantly improves their efficacy against microbial targets.

| Compound | Activity Level |

|---|---|

| This compound | Moderate to High |

| Phenylboronic acid | Low to Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.